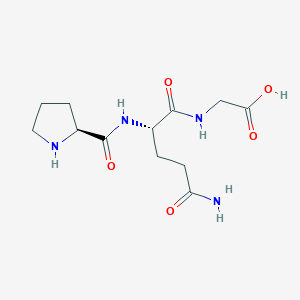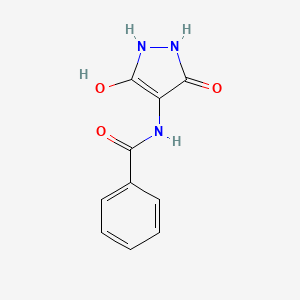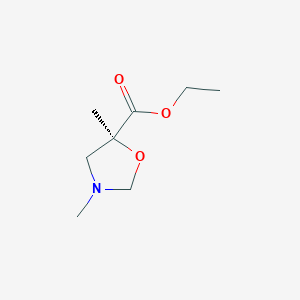
(S)-Ethyl 3,5-dimethyloxazolidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Ethyl 3,5-dimethyloxazolidine-5-carboxylate is a chiral compound belonging to the oxazolidine family. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This particular compound is characterized by its ethyl ester group and two methyl substituents on the oxazolidine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 3,5-dimethyloxazolidine-5-carboxylate typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of (S)-3-amino-2,2-dimethylpropanol with ethyl glyoxylate under acidic conditions to form the oxazolidine ring. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as crystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Ethyl 3,5-dimethyloxazolidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Alcohol derivatives
Substitution: Substituted oxazolidines
Aplicaciones Científicas De Investigación
(S)-Ethyl 3,5-dimethyloxazolidine-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its role in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-Ethyl 3,5-dimethyloxazolidine-5-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The oxazolidine ring structure allows for unique interactions with biological macromolecules, influencing pathways related to its bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
®-Ethyl 3,5-dimethyloxazolidine-5-carboxylate: The enantiomer of the compound with different stereochemistry.
Methyl 3,5-dimethyloxazolidine-5-carboxylate: A similar compound with a methyl ester group instead of an ethyl ester.
3,5-Dimethyloxazolidine-5-carboxylic acid: The corresponding carboxylic acid derivative.
Uniqueness
(S)-Ethyl 3,5-dimethyloxazolidine-5-carboxylate is unique due to its specific chiral configuration and ethyl ester group, which confer distinct chemical and biological properties. Its stereochemistry plays a crucial role in its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H15NO3 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
ethyl (5S)-3,5-dimethyl-1,3-oxazolidine-5-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-4-11-7(10)8(2)5-9(3)6-12-8/h4-6H2,1-3H3/t8-/m0/s1 |
Clave InChI |
UZVCPBFCLHUAJY-QMMMGPOBSA-N |
SMILES isomérico |
CCOC(=O)[C@@]1(CN(CO1)C)C |
SMILES canónico |
CCOC(=O)C1(CN(CO1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


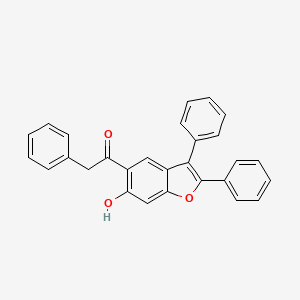
![4-Ethoxy-2-hydroxybenzo[d]oxazole](/img/structure/B12897474.png)
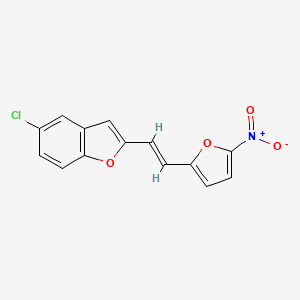
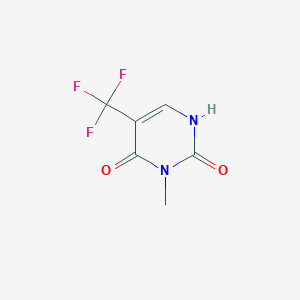
![2-(4-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one](/img/structure/B12897501.png)
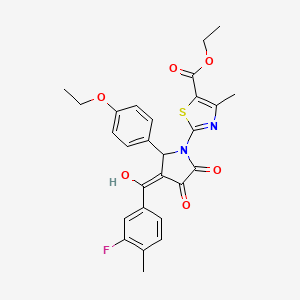


![(Cis-3-(7-amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentyl)methanol](/img/structure/B12897527.png)
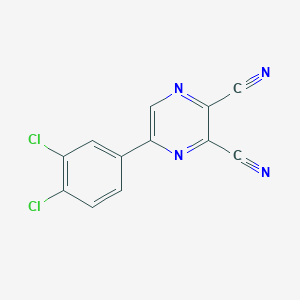
![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12897548.png)
![5-Isoquinolinamine, N-[1-[(2-nitrophenyl)methyl]-3-pyrrolidinyl]-](/img/structure/B12897551.png)
